2-Fluorobenzylzinc chloride

Catalog No.
S1899759
CAS No.
312693-05-3
M.F
C7H6ClFZn
M. Wt
210.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluorobenzylzinc chloride

CAS Number

312693-05-3

Product Name

2-Fluorobenzylzinc chloride

IUPAC Name

chlorozinc(1+);1-fluoro-2-methanidylbenzene

Molecular Formula

C7H6ClFZn

Molecular Weight

210.0 g/mol

InChI

InChI=1S/C7H6F.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

PLNYKKXFDVJFHW-UHFFFAOYSA-M

SMILES

[CH2-]C1=CC=CC=C1F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=CC=CC=C1F.Cl[Zn+]

Negishi coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds. It involves reacting an organic halide (RX) with an organozinc compound (R'ZnX) in the presence of a palladium catalyst []. FBzZnCl serves as the organozinc component, offering a fluorobenzyl group (C6H4FCH2) for incorporation into the target molecule.

The presence of the fluorine atom on the benzyl ring offers distinct advantages:

  • Enhanced Reactivity: The fluorine atom slightly withdraws electron density from the benzyl ring, making the zinc atom more reactive towards the electrophilic coupling partner (RX) [].
  • Orthogonal Functionality: The fluorine group is considered to be an "orthogonal" functional group. This means it is unreactive under the typical conditions used in Negishi coupling, allowing for further manipulation of the fluorobenzyl moiety without affecting the newly formed carbon-carbon bond [].

These properties make FBzZnCl a valuable tool for the synthesis of molecules containing fluorobenzyl functionalities.

Potential Applications in Medicinal Chemistry

The ability to introduce fluorinated moieties into drug candidates is of significant interest in medicinal chemistry. Fluorine can alter a molecule's properties, such as improving its binding affinity to a target protein or enhancing its metabolic stability []. FBzZnCl, therefore, holds promise for the synthesis of novel fluorinated pharmaceuticals.

Molecular Structure Analysis

The FBzCl molecule consists of a fluorobenzene ring (C6H4F) attached to a methylene group (CH2) which binds to a zinc (Zn) atom, which is further complexed with a chloride (Cl) ion. The key feature is the presence of the electrophilic zinc atom, readily accepting nucleophiles []. The fluorine atom on the benzene ring withdraws electron density, making the benzyl group slightly less reactive compared to a non-fluorinated version.


Chemical Reactions Analysis

FBzCl is a versatile reagent involved in several organic transformations. Here are some notable reactions:

  • Negishi coupling: This reaction couples an organic halide (RX) with FBzCl to form a new C-C bond. A palladium catalyst facilitates the reaction [].
RX + FBzCl -> R-CH2-C6H4F + XCl (Pd catalyst)
  • Suzuki-Miyaura coupling: Similar to Negishi coupling, FBzCl reacts with organic boronic acids (R-B(OH)2) under palladium catalysis to form a C-C bond [].
R-B(OH)2 + FBzCl -> R-CH2-C6H4F + B(OH)2Cl (Pd catalyst)
  • Friedel-Crafts alkylation: FBzCl can react with aromatic compounds under Lewis acid activation to introduce the fluorobenzyl group.
Ar-H + FBzCl (Lewis Acid) -> Ar-CH2-C6H4F + HCl

Physical And Chemical Properties Analysis

  • Appearance: Colorless solution in THF [].
  • Density: 0.97 g/mL at 25°C [].
  • Flash point: 1 °F (highly flammable) [].
  • Storage temperature: 2-8°C [].

Data on melting point, boiling point, and solubility is not readily available.

Mechanism of Action (Not Applicable)

FBzCl doesn't possess biological activity and isn't directly involved in biological systems. Its mechanism of action lies in its ability to transfer the fluorobenzyl group to other molecules during organic synthesis.

FBzCl is a flammable liquid (flash point 1°F) and should be handled with appropriate precautions []. It's also harmful if swallowed and causes skin and eye irritation. Exposure limits for THF, the solvent, should also be considered. Here's a summary of safety hazards:

  • Hazard codes: Flammable (F), Harmful (Xn) [].
  • Signal word: Danger [].
  • Hazard statements: Highly flammable liquid and vapor (H225), Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319) [].

Hydrogen Bond Acceptor Count

2

Exact Mass

207.943348 g/mol

Monoisotopic Mass

207.943348 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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